Ethyl 2-bromopyrimidine-5-carboxylate (CAS: 1805568-69-7): A Technical Guide to its Mechanistic Role and Synthetic Utility in Drug Discovery
Ethyl 2-bromopyrimidine-5-carboxylate (CAS: 1805568-69-7): A Technical Guide to its Mechanistic Role and Synthetic Utility in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of drug candidates. Ethyl 2-bromopyrimidine-5-carboxylate (CAS: 1805568-69-7) has emerged as a highly versatile, electrophilic scaffold. Characterized by a highly activated pyrimidine ring, this compound is engineered for rapid Nucleophilic Aromatic Substitution (SNAr), making it an indispensable intermediate in the synthesis of advanced therapeutics, ranging from novel antibacterial agents targeting resistant strains (like MRSA) to metabolic modulators targeting the Farnesoid X receptor (FXR).
This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in drug design, and field-proven experimental protocols for its utilization.
Physicochemical Profiling & Structural Significance
The utility of ethyl 2-bromopyrimidine-5-carboxylate stems from the precise electronic tuning of its functional groups. The data below summarizes its core physicochemical profile 1.
| Property | Technical Value | Mechanistic Implication |
| Chemical Name | Ethyl 2-bromopyrimidine-5-carboxylate | Standard IUPAC nomenclature. |
| CAS Number | 1805568-69-7 | Unique registry identifier for procurement and safety tracking. |
| Molecular Formula | C₇H₇BrN₂O₂ | Indicates a high degree of heteroatom incorporation. |
| Molecular Weight | 231.05 g/mol | Low molecular weight ensures it remains within Lipinski's Rule of 5 post-coupling. |
| SMILES | CCOC(=O)C1=CN=C(Br)N=C1 | Highlights the para-relationship between the ester and the bromine atom. |
| Structural Class | Halogenated pyrimidine ester | The two nitrogen atoms withdraw electron density, highly activating the C2 position. |
The Causality of Structural Design
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The 2-Bromo Substituent: Bromine acts as an exceptional leaving group. Because the pyrimidine ring is electron-deficient (exacerbated by the electron-withdrawing 5-ethyl ester), the C2 position is highly electrophilic. This allows for regioselective SNAr reactions with various nucleophiles (amines, thiols, alcohols) without the need for transition-metal catalysis (e.g., Buchwald-Hartwig amination).
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The 5-Ethyl Ester: The ethyl ester serves a dual purpose. During aggressive SNAr coupling, it acts as a robust protecting group, preventing the side reactions (such as decarboxylation) that a free carboxylic acid might undergo. Post-coupling, it can be easily hydrolyzed under mild basic conditions to yield the free acid, which is often required for critical hydrogen-bonding interactions within target protein pockets.
Mechanistic Role in Drug Development
Antibacterial Therapeutics: GyrB/ParE Inhibitors
The rise of methicillin-resistant Staphylococcus aureus (MRSA) has necessitated the development of novel antibiotics. Ethyl 2-bromopyrimidine-5-carboxylate is a critical building block in synthesizing pyrrolamide-type inhibitors that target bacterial type IIA topoisomerases—specifically the DNA gyrase (GyrB) and topoisomerase IV (ParE) subunits 2.
By reacting the pyrimidine core with complex amine intermediates, researchers generate compounds that competitively bind to the ATP-binding pocket of these enzymes. The pyrimidine nitrogen atoms form essential hydrogen bonds with the enzyme backbone, while the hydrolyzed carboxylate group often engages in electrostatic interactions with key arginine residues (e.g., Arg144 in S. aureus GyrB), effectively halting bacterial DNA supercoiling and replication 2.
Metabolic Disorders: Farnesoid X Receptor (FXR) Modulators
Beyond infectious diseases, this compound is utilized in the synthesis of Farnesoid X Receptor (FXR) modulators 3. FXR is a ligand-activated transcription factor crucial for regulating bile acid, lipid, and glucose homeostasis. Small molecule FXR agonists derived from ethyl 2-bromopyrimidine-5-carboxylate are actively investigated for treating nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). The pyrimidine ring provides the necessary rigid vector to orient hydrophobic moieties deep into the FXR ligand-binding domain 3.
Experimental Protocols: Self-Validating SNAr Methodologies
Depending on the reactivity and steric hindrance of the nucleophile, two distinct protocols are employed in the literature. Both protocols are designed as self-validating systems to ensure high-fidelity synthesis.
Protocol A: High-Temperature SNAr (For Hindered Nucleophiles)
Used extensively in the synthesis of GyrB/ParE inhibitors (e.g., Compound 12) 2.
Step-by-Step Methodology:
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Preparation: In a dry flask, dissolve the amine nucleophile (1.0 equiv) and ethyl 2-bromopyrimidine-5-carboxylate (1.2 equiv, ~139 mg for a 0.60 mmol scale) in anhydrous Dimethylformamide (DMF).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.1 equiv) dropwise.
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Causality: DIPEA is a non-nucleophilic base. It scavenges the HBr byproduct, preventing the protonation of the amine nucleophile without competing for the electrophilic C2 carbon.
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Thermal Activation: Heat the reaction mixture to 60 °C and stir for 2 hours.
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Causality: DMF stabilizes the highly polar Meisenheimer complex transition state. 60 °C provides the kinetic energy required to overcome the activation barrier for sterically hindered amines while avoiding ester degradation.
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Self-Validating Workup: Pour the reaction mixture into ice-cold water.
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Validation: The coupled pyrimidine product is highly hydrophobic compared to DMF and DIPEA hydrobromide salts. It will immediately precipitate as a solid (often light yellow), providing instant visual confirmation of reaction success.
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Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to afford the target compound (typical yields ~79%, UPLC purity >96%) 2.
Protocol B: Mild Room-Temperature SNAr (For Highly Reactive Nucleophiles)
Used in the synthesis of FXR modulators to prevent over-reaction 3.
Step-by-Step Methodology:
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Preparation: Dissolve the nucleophile and ethyl 2-bromopyrimidine-5-carboxylate (1.32 equiv) in Dichloromethane (DCM) (3 mL).
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Base Addition: Add DIEA (3.93 equiv).
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Reaction: Stir the mixture at room temperature overnight.
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Causality: DCM allows for a mild environment. Room temperature is sufficient for highly reactive nucleophiles, preventing the degradation of sensitive functional groups present in complex FXR ligand precursors.
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Self-Validating Purification: Concentrate the residue and purify via silica gel column chromatography (eluting with ethyl acetate/petroleum ether 1:4).
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Validation: The starting bromide is highly non-polar and UV-active. Real-time TLC monitoring will show a distinct Rf shift as the more polar, coupled product forms, validating the transformation before NMR confirmation 3.
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Visualizing the Synthetic and Biological Workflows
To conceptualize the utility of CAS 1805568-69-7, the following diagrams map both its chemical integration and its ultimate biological mechanism of action.
Figure 1: SNAr reaction workflow utilizing ethyl 2-bromopyrimidine-5-carboxylate.
Figure 2: Mechanism of action for GyrB/ParE inhibitors derived from CAS 1805568-69-7.
Conclusion
Ethyl 2-bromopyrimidine-5-carboxylate (CAS: 1805568-69-7) is far more than a simple reagent; it is a rationally designed architectural node in medicinal chemistry. By exploiting the intense electrophilicity of its C2 position and the protective nature of its C5 ester, researchers can execute highly efficient, self-validating SNAr protocols. Whether constructing ATP-competitive inhibitors to combat resistant bacterial pathogens or designing precise modulators for metabolic nuclear receptors, this compound remains a cornerstone of modern synthetic drug development.
References
- AiFChem. 1805568-69-7 | Ethyl 2-bromopyrimidine-5-carboxylate.
- PubMed Central (PMC) / NIH. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection.
- Google Patents. WO2018039386A1 - Hormone receptor modulators for treating metabolic conditions and disorders.
Sources
- 1. 1805568-69-7 | Ethyl 2-bromopyrimidine-5-carboxylate - AiFChem [aifchem.com]
- 2. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018039386A1 - Hormone receptor modulators for treating metabolic conditions and disorders - Google Patents [patents.google.com]
